3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where pyridine derivatives react with piperidine derivatives in the presence of a sulfonylating agent. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidinone, which share the piperidine ring structure.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which contain the pyridine ring
Uniqueness
What sets 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and piperidine rings, along with the sulfonyl group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGLRLMMYXECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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